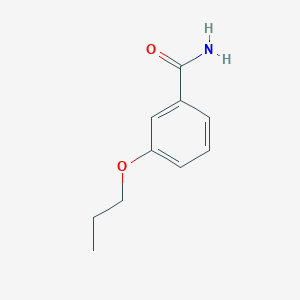![molecular formula C21H19N3O3S B222403 N-{4-[(acetylcarbamothioyl)amino]phenyl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B222403.png)
N-{4-[(acetylcarbamothioyl)amino]phenyl}-2-(naphthalen-2-yloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(acetylcarbamothioyl)amino]phenyl}-2-(naphthalen-2-yloxy)acetamide, commonly known as ANA-12, is a small molecule that has gained significant attention in the field of neuroscience. ANA-12 is a potent and selective inhibitor of the TrkB receptor, which is a member of the tyrosine kinase receptor family. The TrkB receptor is a key player in the regulation of neuronal survival, differentiation, and plasticity. ANA-12 has been shown to have potential therapeutic applications in the treatment of various neurological disorders.
Mecanismo De Acción
ANA-12 selectively inhibits the TrkB receptor, which is a key player in the regulation of neuronal survival, differentiation, and plasticity. The TrkB receptor is activated by the binding of brain-derived neurotrophic factor (BDNF) and other neurotrophins. The activation of the TrkB receptor leads to the activation of various intracellular signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. ANA-12 inhibits the activation of the TrkB receptor and downstream signaling pathways, which leads to a decrease in neuronal survival, differentiation, and plasticity.
Biochemical and Physiological Effects:
ANA-12 has been shown to have several biochemical and physiological effects in various models of neurological disorders. ANA-12 has been shown to decrease the levels of BDNF and other neurotrophins in the brain, which leads to a decrease in neuronal survival and plasticity. ANA-12 has also been shown to decrease the levels of various neurotransmitters, including serotonin, dopamine, and glutamate. These neurotransmitters are involved in the regulation of mood, cognition, and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ANA-12 has several advantages and limitations for lab experiments. One of the main advantages of ANA-12 is its selectivity for the TrkB receptor. ANA-12 has minimal off-target effects, which makes it a useful tool for studying the role of the TrkB receptor in various neurological disorders. However, ANA-12 has several limitations for lab experiments. ANA-12 is a relatively complex molecule that requires several steps to synthesize. ANA-12 is also relatively expensive, which limits its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the study of ANA-12. One future direction is the development of more potent and selective TrkB inhibitors. Another future direction is the study of the role of the TrkB receptor in various neurological disorders. The TrkB receptor has been implicated in the pathogenesis of several neurological disorders, including depression, anxiety, epilepsy, and Alzheimer's disease. The development of novel TrkB inhibitors may lead to the development of new therapies for these disorders.
Métodos De Síntesis
ANA-12 is a relatively complex molecule that requires several steps to synthesize. The synthesis of ANA-12 involves the reaction of 2-naphthol with 2-bromoacetic acid to form 2-(naphthalen-2-yloxy)acetic acid. This intermediate is then reacted with thionyl chloride to form 2-(naphthalen-2-yloxy)acetyl chloride. The final step involves the reaction of 2-(naphthalen-2-yloxy)acetyl chloride with N-(4-aminophenyl)acetamide in the presence of acetic anhydride to form ANA-12.
Aplicaciones Científicas De Investigación
ANA-12 has been extensively studied in various in vitro and in vivo models of neurological disorders. ANA-12 has been shown to have potential therapeutic applications in the treatment of depression, anxiety, epilepsy, and Alzheimer's disease. ANA-12 has also been shown to have neuroprotective effects in models of ischemic stroke and traumatic brain injury.
Propiedades
Fórmula molecular |
C21H19N3O3S |
|---|---|
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
N-[4-(acetylcarbamothioylamino)phenyl]-2-naphthalen-2-yloxyacetamide |
InChI |
InChI=1S/C21H19N3O3S/c1-14(25)22-21(28)24-18-9-7-17(8-10-18)23-20(26)13-27-19-11-6-15-4-2-3-5-16(15)12-19/h2-12H,13H2,1H3,(H,23,26)(H2,22,24,25,28) |
Clave InChI |
LAXMNYKGXAPLBP-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(=S)NC1=CC=C(C=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2 |
SMILES canónico |
CC(=O)NC(=S)NC1=CC=C(C=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Chloro-4-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B222360.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B222361.png)

![3-[4-(Benzyloxy)phenoxy]pyrrolidine](/img/structure/B222371.png)


![4-[(2-Chlorophenyl)methoxy]-3-methoxybenzamide](/img/structure/B222390.png)

![N-[(4-bromo-2-methylphenyl)carbamothioyl]benzamide](/img/structure/B222423.png)

![N-[(2,4-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B222444.png)
![(2E)-3-{4-[(4-bromobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid](/img/structure/B222452.png)